(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate
Description
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group, a methylthio (-SMe) substituent at the fourth carbon, and a primary amide moiety at the first carbon of a butan-2-yl backbone. Carbamates of this type are widely employed as intermediates in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions . The methylthio group may enhance lipophilicity and influence metabolic stability, while the amide functionality contributes to hydrogen-bonding interactions, which are pivotal in molecular recognition processes.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIBGUXFGFTTOY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article presents an overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, with a molecular weight of approximately 248.34 g/mol. The presence of a tert-butyl group, an amino group, and a methylthio substituent contributes to its reactivity and biological interactions. The stereochemistry of the (R) configuration is crucial for its biological efficacy, influencing how it interacts with various biological targets.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Its amino group facilitates interactions with enzymes and receptors, potentially enhancing its therapeutic effects. Compounds with similar structures have been documented to possess neuroprotective effects and influence metabolic pathways, suggesting a broad spectrum of biological activity.
Interaction Studies
Interaction studies have focused on the binding affinities of this compound with various biological targets. These interactions are critical for understanding its pharmacological profile:
| Biological Target | Binding Affinity | Effect |
|---|---|---|
| Enzymes | Moderate | Inhibition of specific pathways |
| Receptors | High | Modulation of signaling pathways |
These studies underscore the potential of this compound in drug development.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, emphasizing its versatility in medicinal chemistry:
- Direct Amination : Involves the reaction of tert-butyl carbamate with methylthio derivatives.
- Carbamate Formation : Utilizes isocyanates to introduce the carbamate functional group effectively.
- Chiral Resolution : Techniques such as chromatography can be employed to isolate the desired (R) enantiomer.
These methods highlight the compound's accessibility for further research and application in pharmaceuticals.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| tert-butyl 1-(hydroxyamino)-4-(methylthio)-1-oxobutan-2-ylcarbamate | Hydroxyamino group present | Enhanced solubility and reactivity |
| tert-butyl 1-amino-4-(methylthio)-butanoate | Lacks oxo functionality | Limited biological activity |
| N-Boc-S-methyl-L-cysteine | Contains sulfur but different backbone | Focus on cysteine derivatives |
The presence of both methylthio and oxo groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity.
Case Studies
Recent studies have investigated the effects of this compound on cell viability in various models:
-
Astrocyte Protection Against Aβ Toxicity : In vitro studies showed that treatment with this compound improved cell viability in astrocytes exposed to amyloid beta peptide (Aβ), indicating potential neuroprotective properties.
- Cell viability increased by approximately 20% when treated with the compound alongside Aβ.
- Reduction in TNFα production was observed, suggesting anti-inflammatory effects.
- In Vivo Efficacy : In animal models simulating Alzheimer's disease, the compound demonstrated a decrease in β-secretase activity without significant differences compared to standard treatments like galantamine.
Scientific Research Applications
Medicinal Chemistry
(R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate has been investigated as a precursor for synthesizing biologically active molecules. Its structural components allow for modifications that enhance pharmacological properties. Notable applications include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting its potential in cancer therapy development.
Biochemical Studies
The presence of the amino group allows this compound to interact with various biological targets, including enzymes and receptors. This interaction is essential for understanding metabolic pathways and neuroprotective effects.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry. Its synthesis involves several methods that maintain the integrity of its functional groups, allowing chemists to explore diverse synthetic pathways for creating complex molecules.
Pharmacological Research
Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies are critical for elucidating the pharmacological profile of the compound and guiding future research directions.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, highlighting its potential as a new class of antibiotics.
Case Study 2: Neuroprotective Effects
Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Bromo- and Fluorobenzoyl-Substituted Analogues
A closely related compound, tert-butyl (R)-(1-((4-bromo-2-(2-fluorobenzoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate ([MIDD0002B]), shares the tert-butyl carbamate core but differs in substituents: it features a bromo-fluorobenzoyl aromatic system instead of the methylthio and amino-oxo groups. This structural variation impacts both physicochemical properties and biological activity. The aromatic substituents in [MIDD0002B] likely enhance π-π stacking interactions, making it suitable for targeting central nervous system receptors like α6-GABAAR subtypes . In contrast, the methylthio group in the target compound may improve solubility in non-polar environments and alter metabolic pathways.
Methoxy-Substituted Enantiomer
The (S)-enantiomer of tert-butyl (1-(4-methoxy-penyl)ethyl)-carbamate () highlights the role of stereochemistry. The (S)-configuration and methoxy substituent contrast with the (R)-configured target compound’s methylthio group. Enantiomeric differences can drastically affect receptor binding; for example, (S)-isomers may exhibit divergent pharmacokinetic profiles compared to (R)-forms .
Functional Group and Backbone Modifications
High-Similarity Carbamates (CAS 87694-53-9)
A compound with 82% structural similarity (CAS 87694-53-9) features a methoxy(methyl)amino group and a phenylpropan-2-yl backbone. The phenyl group increases lipophilicity (logP), while the methoxy(methyl)amino substituent may reduce metabolic oxidation compared to the target’s primary amide . This underscores how electron-donating groups influence stability and interaction specificity.
Lower-Similarity Analogues
Compounds with 56% similarity (e.g., CAS 186743-06-6 and 247068-81-1) diverge significantly in backbone structure, lacking the amino-oxo or methylthio motifs. These analogues are less relevant functionally but illustrate the diversity of carbamate applications in synthesis .
Physicochemical and Pharmacological Properties
Key Comparisons :
- Lipophilicity : The methylthio group in the target compound likely confers moderate lipophilicity, intermediate between the aromatic [MIDD0002B] and the highly lipophilic CAS 87694-53-7.
Q & A
Q. What synthetic methodologies are recommended for preparing (R)-tert-Butyl (1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate with high enantiomeric purity?
Methodological Answer: The compound is typically synthesized via a multi-step sequence involving:
Enantioselective coupling : Use of chiral auxiliaries or catalysts to install the (R)-configuration. For example, coupling tert-butyl carbamate-protected amino acids with methylthio-containing intermediates under controlled conditions (e.g., EDC/HOBt-mediated amidation) .
Purification : Flash column chromatography (e.g., pentane/ethyl acetate gradients) to isolate the product, as demonstrated for structurally similar carbamates .
Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Key analytical approaches include:
- 1H/13C NMR : Specific signals for the tert-butyl group (δ ~1.4 ppm, singlet), methylthio moiety (δ ~2.1 ppm), and carbamate carbonyl (δ ~155 ppm) .
- ESI-MS : Molecular ion peaks (e.g., [M+Na]+) consistent with the molecular formula (C10H20N2O3S) .
- IR Spectroscopy : Peaks for N-H (3300 cm<sup>-1</sup>) and carbonyl (1700 cm<sup>-1</sup>) groups.
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from direct light to avoid decomposition of the methylthio moiety.
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the tert-butyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound in enzyme inhibition studies?
Methodological Answer:
- Assay Optimization : Control variables such as pH, temperature, and solvent (e.g., DMSO concentration) to replicate conditions across studies.
- Structural Validation : Confirm the absence of racemization (via chiral HPLC) or impurities (via LC-MS) that may skew results .
- Docking Studies : Use computational models (e.g., AutoDock Vina) to predict binding interactions with target enzymes, correlating with experimental IC50 values .
Q. What strategies are effective for improving the solubility of this compound in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤5%) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
- pH Adjustment : Ionize the amino group by working in mildly acidic buffers (pH 4–6) to increase hydrophilicity.
- Derivatization : Introduce polar groups (e.g., PEG linkers) at the carbamate nitrogen, balancing solubility and activity .
Q. How can researchers investigate the metabolic stability of this compound in biological systems?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify metabolites (e.g., tert-butyl cleavage or methylthio oxidation) .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .
- CYP450 Inhibition Studies : Assess interactions with cytochrome P450 enzymes to predict pharmacokinetic behavior .
Q. What experimental approaches are recommended for studying the stereochemical influence of the (R)-configuration on bioactivity?
Methodological Answer:
- Enantiomer Comparison : Synthesize the (S)-enantiomer and compare activity in parallel assays (e.g., enzyme inhibition or cellular uptake) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to visualize stereospecific binding interactions .
- Circular Dichroism (CD) : Monitor conformational changes in chiral environments (e.g., lipid bilayers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
